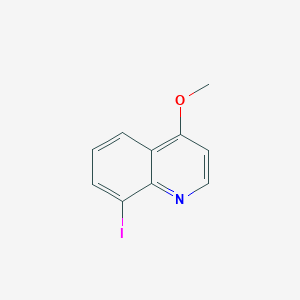

8-Iodo-4-methoxyquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8INO |

|---|---|

Molecular Weight |

285.08 g/mol |

IUPAC Name |

8-iodo-4-methoxyquinoline |

InChI |

InChI=1S/C10H8INO/c1-13-9-5-6-12-10-7(9)3-2-4-8(10)11/h2-6H,1H3 |

InChI Key |

MPIDPHDYEMNABY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=CC=C(C2=NC=C1)I |

Origin of Product |

United States |

Synthetic Methodologies for 8 Iodo 4 Methoxyquinoline and Analogues

Direct Synthesis Approaches

Direct synthesis methods offer a streamlined route to 8-iodo-4-methoxyquinoline, often involving the strategic introduction of iodine and the formation of the quinoline (B57606) core in a limited number of steps.

Iodine-Mediated Oxidative Aromatization Strategies

Molecular iodine serves as an effective reagent for oxidative aromatization reactions, providing a pathway to synthesize 4-methoxyquinoline (B1582177) derivatives from corresponding precursor molecules. nih.govresearchgate.net This strategy often involves the use of iodine in conjunction with an alcohol, such as methanol, under reflux conditions. nih.govmdpi.com The reaction proceeds through an initial iodine-mediated cyclization, followed by an oxidative aromatization step that results in the formation of the stable aromatic quinoline ring system. mdpi.com For instance, 2-aryl-1,2,3,4-tetrahydro-4-quinolones can be converted to 4-methoxy-2-phenylquinolines through this method. nih.gov The process can be conceptualized as an initial iodine-mediated cyclization to form a dihydroquinolin-4(1H)-one intermediate, which then undergoes enolization or nucleophilic attack by methanol, ultimately leading to the aromatized 4-methoxyquinoline product. mdpi.com

The effectiveness of iodine-methanol systems in promoting aromatization has been demonstrated to be superior to other methods in certain cases. nih.gov This approach has been successfully applied to synthesize a variety of substituted anisole (B1667542) and alkoxyquinoline derivatives. nih.govnih.gov

Electrophilic Halogenation Procedures for Quinoline Systems

Electrophilic halogenation is a fundamental method for introducing halogen atoms onto the quinoline scaffold. For the synthesis of iodoquinolines, reagents like N-iodosuccinimide (NIS) or molecular iodine are commonly employed. smolecule.com The regioselectivity of the iodination is influenced by the existing substituents on the quinoline ring and the reaction conditions. The methoxy (B1213986) group at the 4-position of the quinoline ring can direct the electrophilic substitution to specific positions.

Multi-Step Synthesis Utilizing Strategic Precursors

Multi-step syntheses provide a versatile platform for constructing complex quinoline derivatives by building upon strategically functionalized precursors.

Routes via 8-Aminoquinoline Derivatives

8-Aminoquinoline serves as a valuable starting material for the synthesis of 8-iodoquinoline (B173137) derivatives. The amino group can be converted to an iodo group through a Sandmeyer-type reaction. This involves the diazotization of the 8-aminoquinoline, followed by treatment with an iodide salt, such as potassium iodide. researchgate.net This classical transformation is a reliable method for introducing iodine at the 8-position of the quinoline ring. A variety of substituted 8-aminoquinolines can be prepared through methods like the Skraup reaction, which involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. google.com

| Precursor | Reagents | Product | Reference |

| 8-Aminoquinoline | 1. NaNO₂, H₂SO₄; 2. KI | 8-Iodoquinoline | researchgate.net |

| 8-Amino-6-methoxyquinoline | Diazotization followed by iodide | 8-Iodo-6-methoxyquinoline | google.com |

Approaches from 8-Hydroxyquinoline (B1678124) Derivatives

8-Hydroxyquinoline and its derivatives are versatile precursors for a range of substituted quinolines. researchgate.netscispace.com The hydroxyl group can be first converted to a better leaving group, such as a tosylate, to facilitate subsequent nucleophilic substitution reactions. scispace.com Alternatively, direct iodination of 8-hydroxyquinoline can be achieved using appropriate iodinating agents. acs.org The synthesis of 8-methoxyquinoline (B1362559) itself can be accomplished by the O-methylation of 8-hydroxyquinoline using a methylating agent like methyl iodide in the presence of a base. nih.gov Subsequent halogenation can then be performed to introduce the iodine atom at the desired position.

The synthesis of 5-fluoro-7-iodo-8-hydroxyquinoline has been reported via direct iodination of 5-fluoro-8-hydroxyquinoline, highlighting the feasibility of direct halogenation on the 8-hydroxyquinoline scaffold. acs.org

| Precursor | Reagents | Product | Reference |

| 8-Hydroxyquinoline | 1. NaH, CH₃I, DMF; 2. Iodinating agent | 8-Iodo-8-methoxyquinoline | nih.gov |

| 5-Fluoro-8-hydroxyquinoline | Iodinating agent | 5-Fluoro-7-iodo-8-hydroxyquinoline | acs.org |

Conversion from Other Halogenated Methoxyquinoline Analogues (e.g., 4-Bromo-8-methoxyquinoline)

Halogen exchange reactions offer another strategic route to this compound. Starting from a more readily available halogenated precursor, such as 4-bromo-8-methoxyquinoline, a Finkelstein-type reaction can be employed. This typically involves treating the bromo-substituted quinoline with an iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent like acetone (B3395972) or DMF. The equilibrium is driven towards the formation of the more stable iodo-substituted product. This method is particularly useful when direct iodination is either not regioselective or results in low yields. The synthesis of various bromo- and chloro-substituted methoxyquinolines has been documented, which can serve as precursors for such halogen exchange reactions.

Catalyst Systems and Reaction Condition Optimization

The efficiency and selectivity of synthetic routes toward this compound are heavily reliant on the choice of catalyst and the fine-tuning of reaction conditions. Palladium and copper-based catalysts are at the forefront of these synthetic endeavors, each offering distinct advantages. Furthermore, microwave-assisted protocols have emerged as a powerful tool for accelerating these reactions.

Palladium-Catalyzed Synthetic Pathways

Palladium catalysis is a cornerstone in the synthesis of quinoline derivatives. rsc.orgmdpi.comacs.orgmdpi.com These reactions often involve cross-coupling and cyclization strategies to construct the quinoline core and introduce various functionalities.

One prominent method involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols with anilines. rsc.org This process can be optimized by carefully selecting the palladium source and reaction temperature. For instance, using palladium(II) acetate (B1210297) (Pd(OAc)₂) in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (around 130°C) has been shown to produce high yields of quinoline products. rsc.org Notably, this reaction can proceed efficiently without the need for additional acids or bases. rsc.org

Another key palladium-catalyzed reaction is the Suzuki-Miyaura coupling, which is instrumental in creating carbon-carbon bonds. This is particularly useful for synthesizing aryl-substituted quinolines. For example, 2,3-diaryl-4-methoxyquinolines can be synthesized from 2-aryl-3-iodo-4-methoxyquinolines through a palladium-catalyzed cross-coupling reaction with phenylboronic acid. unisa.ac.za The optimization of these reactions often involves screening different palladium catalysts and ligands to achieve the best yields and selectivity. For instance, the combination of Pd(OAc)₂ with a suitable phosphine (B1218219) ligand is a common choice. mdpi.com

The intramolecular Heck reaction is another powerful palladium-catalyzed tool for quinoline synthesis. This reaction can be used to form the heterocyclic ring by cyclizing a suitable precursor. mdpi.com The choice of solvent and base is critical for the success of these cyclizations.

The table below summarizes optimized conditions for various palladium-catalyzed quinoline syntheses.

| Reaction Type | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

| Oxidative Cyclization | Pd(OAc)₂ | DMSO | 130 | ~90 | rsc.org |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / PPh₃ | Not Specified | Not Specified | High | mdpi.comunisa.ac.za |

| Intramolecular Heck | Pd(OAc)₂ | Not Specified | Not Specified | Moderate to High | mdpi.com |

Copper-Mediated Synthetic Transformations

Copper-catalyzed reactions provide a versatile and cost-effective alternative to palladium-based methods for the synthesis and functionalization of quinolines. researchgate.netsmolecule.combeilstein-journals.orgnih.govrsc.org These methods are particularly effective for halogenation and for the introduction of alkoxy groups.

Copper-catalyzed C-H iodination of quinoline derivatives is a direct and efficient method for introducing iodine at specific positions. researchgate.net For instance, the use of copper iodide (CuI) in the presence of an oxidant can facilitate the regioselective iodination of the quinoline core. The C5 and C7 positions of the quinoline ring can be halogenated using copper(II) catalysts with sodium halides under mild conditions. rsc.org

The introduction of the methoxy group can also be achieved through copper-catalyzed reactions. Copper(I)-catalyzed nucleophilic addition of ynamides to activated N-heterocycles like quinolines has been reported. acs.org Furthermore, copper-catalyzed methods are available for the synthesis of quinoline-2-carboxylate derivatives through a sequential intermolecular addition of alkynes onto imines followed by intramolecular ring closure. organic-chemistry.orgresearchgate.net

Recent advancements have also seen the development of copper-based nanocatalytic systems, which offer sustainable routes for quinoline synthesis. For example, a cobalt-nitrogen-carbon composite catalyst (Cu@g-C₃N₄) has been used for the synthesis of quinoline derivatives from 2-aminobenzyl alcohols and ketones. smolecule.com

The following table outlines key copper-mediated reactions for quinoline synthesis and functionalization.

| Reaction Type | Catalyst System | Key Reagents | Position(s) Functionalized | Yield (%) | Reference |

| C-H Iodination | Copper Halides | I₂ or KI, Oxidant | C5 | Moderate to High | researchgate.net |

| Halogenation | Cu(II) | NaX (X=Cl, Br, I) | C5, C7 | Moderate to Good | rsc.org |

| Methoxy Group Introduction | Cu(I) Iodide | Methanol, K₃PO₄ | Various | 60-85 | smolecule.com |

| Nanocatalytic Synthesis | Cu@g-C₃N₄ | NaOH, Toluene (B28343) | Not Specified | 57-87 | smolecule.com |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds, including quinolines, by significantly reducing reaction times, improving yields, and often leading to cleaner products. benthamdirect.comasianpubs.orgrsc.orgtandfonline.comacs.orgresearchgate.netmdpi.comchemicaljournals.comnih.govresearchgate.net The efficient and rapid heating provided by microwave irradiation can accelerate a wide range of reactions used in quinoline synthesis. nih.gov

Microwave irradiation has been successfully applied to various quinoline syntheses, including multicomponent reactions. For instance, a solid acid-catalyzed microwave-assisted synthesis of substituted quinolines can be achieved through a domino reaction of anilines, aldehydes, and terminal aryl alkynes, yielding products with high atom economy in minutes. rsc.org Catalyst-free, one-pot three-component procedures under microwave irradiation have also been developed for the synthesis of quinoline-hybrid structures. acs.org

The Friedländer synthesis, a classical method for preparing quinolines, can be significantly enhanced using microwave irradiation, often leading to higher yields in a fraction of the time compared to conventional heating. nih.gov Microwave-assisted protocols have also been developed for the synthesis of quinoline-4-carboxylic acids from isatins and ketones. tandfonline.com

The advantages of MAOS are summarized in the table below.

| Feature | Description | Reference |

| Reduced Reaction Time | Reactions are often completed in minutes instead of hours. | benthamdirect.comrsc.orgchemicaljournals.com |

| Increased Yields | Higher product yields are frequently observed. | benthamdirect.comnih.gov |

| Enhanced Purity | Cleaner reaction profiles with fewer byproducts are common. | mdpi.com |

| Energy Efficiency | Lower energy consumption compared to conventional heating. | chemicaljournals.com |

Advanced Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The purification and isolation of this compound and its synthetic intermediates are critical steps to ensure the final product's purity and to enable accurate characterization. A variety of advanced chromatographic and other purification techniques are employed for this purpose. cramsn.comnih.govchromatographyonline.comgoogle.com

Chromatographic Techniques:

Flash Chromatography: This is a commonly used technique for the routine purification of reaction mixtures, offering a rapid separation of the desired compound from impurities. cramsn.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, especially for final products or challenging separations, preparative HPLC is the method of choice. cramsn.com Different stationary phases, such as C18 or PFP (pentafluorophenyl) columns, can be utilized depending on the polarity of the compounds being separated. mdpi.com

Medium Pressure Liquid Chromatography (MPLC): This technique can be used for the purification of larger quantities of material compared to standard HPLC. nih.gov

Crystallization:

Recrystallization: This is a fundamental and effective method for purifying solid compounds. The choice of solvent is crucial for successful recrystallization, aiming for high solubility at elevated temperatures and low solubility at room temperature or below. google.com

Other Techniques:

Extraction: Liquid-liquid extraction is a primary step in the work-up of many synthetic reactions to separate the product from inorganic salts and other water-soluble impurities. nih.gov

Solid-Phase Extraction (SPE): SPE can be employed as a clean-up step to remove specific types of impurities from a sample matrix. chromatographyonline.com

The purity of the isolated compounds is typically confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) with UV detection. cramsn.comnih.gov

Chemical Transformations and Reaction Pathways of 8 Iodo 4 Methoxyquinoline

Nucleophilic Substitution Reactions of the Iodo Moiety

The carbon-iodine bond in aryl iodides is the most reactive among the corresponding aryl halides towards nucleophilic aromatic substitution (SNAr). This reaction typically proceeds via an addition-elimination mechanism, which is facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. nih.govlibretexts.org In the case of 8-iodo-4-methoxyquinoline, the entire quinoline (B57606) ring system, particularly the nitrogen atom, exerts an electron-withdrawing effect, thereby activating the C8 position for nucleophilic attack.

While direct nucleophilic substitution of the iodo group at the C8 position of this compound is plausible, the reactivity is generally lower compared to positions activated by strong nitro groups. However, under forcing conditions or with highly potent nucleophiles, the iodo moiety can be displaced. Common nucleophiles for such transformations include amines, alkoxides, and thiolates. For instance, reactions with sodium methoxide (B1231860) in the presence of a copper catalyst (Ullmann condensation) could potentially yield 8,4-dimethoxyquinoline. Similarly, reaction with various amines under high temperature and pressure could lead to the formation of 8-amino-4-methoxyquinoline derivatives. The reactivity of related haloquinolines, such as the displacement of chlorine from 4-chloro-8-tosyloxyquinoline by various nitrogen and sulfur nucleophiles, supports the feasibility of such transformations on the 8-iodo analogue. researchgate.net

Metal-Catalyzed Coupling Reactions

The iodo group at the C8 position is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. scispace.com this compound is an ideal substrate for this reaction due to the high reactivity of the C-I bond. This reaction allows for the introduction of a diverse range of aryl, heteroaryl, or alkyl groups at the 8-position. The general transformation involves the reaction of this compound with a boronic acid or boronic ester in the presence of a palladium catalyst and a base.

A typical reaction would involve treating this compound with an arylboronic acid, a palladium(0) catalyst such as Pd(PPh₃)₄, and a base like sodium carbonate in a suitable solvent system like a mixture of toluene (B28343) and water.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 8-Phenyl-4-methoxyquinoline |

| This compound | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 8-(Thiophen-2-yl)-4-methoxyquinoline |

| This compound | Methylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 8-Methyl-4-methoxyquinoline |

Beyond the Suzuki-Miyaura reaction, the iodo substituent facilitates several other important coupling reactions.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The high reactivity of the C-I bond in this compound makes it an excellent substrate for coupling with various alkynes, leading to the synthesis of 8-alkynyl-4-methoxyquinoline derivatives. Studies on dihaloquinolines, such as 2-bromo-4-iodo-quinoline, have shown that Sonogashira coupling occurs selectively at the more reactive iodo-substituted position. libretexts.org

Table 2: Representative Sonogashira Coupling Reaction

| Reactant 1 | Reactant 2 | Pd Catalyst | Cu(I) Co-catalyst | Base | Product |

|---|---|---|---|---|---|

| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Triethylamine | 8-(Phenylethynyl)-4-methoxyquinoline |

| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | 8-((Trimethylsilyl)ethynyl)-4-methoxyquinoline |

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. organic-chemistry.orgwikipedia.org this compound can react with alkenes like acrylates, styrenes, or other vinyl compounds to introduce a vinyl group at the 8-position. This reaction provides a direct route to stilbene (B7821643) and cinnamate (B1238496) analogues of the quinoline core.

Table 3: Representative Heck Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Styrene | Pd(OAc)₂ | Et₃N | DMF | 8-((E)-2-Phenylvinyl)-4-methoxyquinoline |

| This compound | Ethyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | Ethyl (E)-3-(4-methoxyquinolin-8-yl)acrylate |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org It allows for the reaction of this compound with a wide range of primary and secondary amines, including anilines and alkylamines, to produce 8-amino-4-methoxyquinoline derivatives. This method is often preferred over classical nucleophilic substitution due to its milder conditions and broader substrate scope.

Table 4: Representative Buchwald-Hartwig Amination

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Product |

|---|---|---|---|---|---|

| This compound | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | 4-(4-Methoxyquinolin-8-yl)morpholine |

| This compound | Aniline (B41778) | Pd(OAc)₂ | XPhos | Cs₂CO₃ | N-Phenyl-4-methoxyquinolin-8-amine |

Modifications and Derivatizations of the Methoxy (B1213986) Group

The 4-methoxy group is a key site for chemical modification, primarily through O-demethylation to reveal the corresponding 4-hydroxyquinoline, also known as a 4-quinolone. This transformation is significant as the 4-quinolone tautomer is often biologically important. Cleavage of the methyl ether can be achieved using various reagents.

Strong Lewis acids such as boron tribromide (BBr₃) are highly effective for this purpose. Alternatively, strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures can also effect demethylation. The use of trimethylsilyl (B98337) iodide (TMSI) represents another mild and effective method for cleaving the methyl ether. researchgate.net The resulting 8-iodo-1H-quinolin-4-one can then serve as a precursor for further derivatization at the hydroxyl group, such as O-alkylation or O-acylation, to introduce new functionalities.

Reactivity Profiles Involving the Quinoline Nitrogen Atom

Furthermore, the nitrogen atom can act as a nucleophile and undergo quaternization by reacting with alkyl halides (e.g., methyl iodide) to form N-alkyl-8-iodo-4-methoxyquinolinium salts. This quaternization permanently imparts a positive charge on the nitrogen, significantly altering the electronic properties of the ring system. The resulting quinolinium salt is highly activated towards nucleophilic addition reactions.

Regioselective Chemical Manipulations

The substituents already present on the this compound ring direct the position of subsequent chemical reactions, particularly electrophilic aromatic substitution. The 4-methoxy group is a strongly activating, ortho-, para-directing group. The 8-iodo group is deactivating but also ortho-, para-directing.

Considering the directing effects, electrophilic attack is most likely to occur on the carbocyclic ring (the benzene (B151609) portion). The methoxy group strongly activates the C5 position (ortho) and the C7 position (para). The iodo group directs to the C7 position (ortho). Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would be expected to occur preferentially at the C5 and C7 positions. For example, bromination of 8-methoxyquinoline (B1362559) has been shown to yield 5-bromo-8-methoxyquinoline (B186703) exclusively, demonstrating the powerful directing effect of the methoxy group towards the C5 position. researchgate.net A similar regioselectivity would be anticipated for this compound, with substitution likely favoring the C5 position due to activation from the methoxy group.

Advanced Spectroscopic Characterization of 8 Iodo 4 Methoxyquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In 8-Iodo-4-methoxyquinoline, the aromatic protons of the quinoline (B57606) ring system and the protons of the methoxy (B1213986) group would exhibit distinct signals.

The iodine atom at the C8 position and the methoxy group at the C4 position will exert electronic effects that influence the chemical shifts of the aromatic protons. The iodine atom, being an electron-withdrawing group, would deshield nearby protons, causing them to resonate at a higher chemical shift. Conversely, the methoxy group is an electron-donating group, which would shield adjacent protons, shifting their signals to a lower chemical shift.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H2 | 8.5 - 8.7 | Doublet | 4.5 - 5.5 |

| H3 | 6.8 - 7.0 | Doublet | 4.5 - 5.5 |

| H5 | 7.8 - 8.0 | Doublet of doublets | ortho: 7.0 - 8.0, meta: 1.0 - 2.0 |

| H6 | 7.3 - 7.5 | Triplet | 7.0 - 8.0 |

| H7 | 7.9 - 8.1 | Doublet of doublets | ortho: 7.0 - 8.0, meta: 1.0 - 2.0 |

| OCH₃ | 4.0 - 4.2 | Singlet | - |

The carbon atom attached to the iodine (C8) is expected to have a significantly lower chemical shift due to the heavy atom effect of iodine. The carbon attached to the methoxy group (C4) will be deshielded and appear at a higher chemical shift.

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 150 - 152 |

| C3 | 98 - 100 |

| C4 | 162 - 164 |

| C4a | 148 - 150 |

| C5 | 128 - 130 |

| C6 | 124 - 126 |

| C7 | 130 - 132 |

| C8 | 90 - 95 |

| C8a | 140 - 142 |

| OCH₃ | 55 - 57 |

Two-dimensional (2D) NMR techniques are instrumental in the unambiguous assignment of proton and carbon signals and in determining the complete molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar coupling between protons, specifically the connectivity of the aromatic protons on the quinoline ring. For instance, correlations would be expected between H5 and H6, and between H6 and H7. A correlation between H2 and H3 would also be anticipated.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each proton signal to its corresponding carbon atom in the this compound structure.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of atoms. For this compound, a NOESY or ROESY spectrum could show a correlation between the methoxy protons and the H3 and H5 protons, confirming their spatial closeness.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands corresponding to specific functional groups.

Predicted FT-IR Data for this compound:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (methoxy) | 2850 - 2960 | Stretching |

| C=C (aromatic) | 1500 - 1600 | Stretching |

| C=N (quinoline) | 1600 - 1650 | Stretching |

| C-O (methoxy) | 1000 - 1300 | Stretching |

| C-I | 500 - 600 | Stretching |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would provide valuable information about the vibrations of the quinoline ring system and the C-I bond. The symmetric stretching vibrations of the aromatic rings are typically strong in the Raman spectrum.

Mass Spectrometry

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structure of compounds. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint.

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

High-resolution mass spectrometry (HR-MS) is crucial for unambiguously determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. The theoretical exact mass of this compound can be calculated based on its molecular formula, C₁₀H₈INO, by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹²⁷I, ¹⁴N, and ¹⁶O).

This calculation yields a highly precise theoretical mass, which can be experimentally verified using HR-MS. In a typical analysis of related quinoline compounds, the experimentally measured mass is expected to align with the theoretical value to within a few parts per million (ppm), confirming the elemental composition. For instance, HRMS analysis of other substituted quinolines has successfully confirmed their structures by matching the found mass with the calculated mass.

Table 1: Theoretical Exact Mass Data for this compound

| Molecular Formula | Isotopes | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| C₁₀H₈INO | ¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O | 284.9651 |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Studies

Electrospray ionization (ESI) is a soft ionization technique particularly suited for polar and basic molecules, making it ideal for analyzing quinoline derivatives. The nitrogen atom in the quinoline ring is basic and can be readily protonated. In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.

For this compound, analysis via positive-ion mode ESI-MS is expected to predominantly yield the protonated molecular ion, [M+H]⁺. The observation of a strong signal corresponding to this ion would confirm the molecular weight of the compound. The general process is as follows:

C₁₀H₈INO + H⁺ → [C₁₀H₈INOH]⁺

The resulting m/z value for this ion would be approximately 285.9729, corresponding to the addition of a proton's mass to the molecule's isotopic mass. This technique is routinely used to confirm the successful synthesis of quinoline-based compounds.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption or emission of light, providing insights into its electronic structure and photophysical properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. The quinoline ring system is a chromophore that exhibits characteristic absorption bands. These absorptions are typically due to π → π* transitions within the aromatic system and n → π* transitions involving the non-bonding electrons on the nitrogen atom.

The absorption spectrum of this compound is influenced by its substituents. The methoxy group (-OCH₃) acts as an auxochrome, which can cause a bathochromic (red) shift of the absorption maxima and increase the absorption intensity. The iodine atom can also influence the electronic transitions. In various solvents, substituted quinolines typically display complex absorption spectra with multiple bands in the 250-450 nm range. For example, studies on other 4-methoxyquinoline (B1582177) and 8-substituted quinoline derivatives show intense absorptions related to π → π* transitions.

Table 2: Representative UV-Vis Absorption Data for Related Quinoline Structures

| Compound Class | Typical Absorption Range (λₘₐₓ) | Associated Electronic Transition |

|---|---|---|

| Polyquinolines | ~400-415 nm | π → π |

| General Quinoline Derivatives | ~320-450 nm | n → π (often as a shoulder) |

| 8-Methoxyquinoline-derived Sensors | ~440 nm | π → π* (Intramolecular Charge Transfer) |

Fluorescence and Luminescence Studies

Fluorescence is the emission of light from a molecule after it has absorbed light. While many quinoline derivatives are known to be fluorescent, the photophysical properties of this compound are expected to be significantly impacted by the presence of the iodine atom. This is due to the "heavy-atom effect," where the large iodine atom enhances spin-orbit coupling.

This enhanced coupling facilitates intersystem crossing (ISC), a non-radiative process where the molecule transitions from the excited singlet state (S₁) to the excited triplet state (T₁). Because ISC becomes a much faster and more efficient process, it outcompetes fluorescence, which is radiative decay from the S₁ state. Consequently, the fluorescence quantum yield of this compound is predicted to be very low or negligible in solution at room temperature. For comparison, 8-methoxyquinoline (B1362559) derivatives that lack a heavy atom have been shown to be highly fluorescent, with emission maxima often above 500 nm. researchgate.net

While fluorescence may be quenched, the efficient population of the triplet state suggests that this compound could exhibit phosphorescence—light emission from the triplet state (T₁ → S₀). Phosphorescence has a longer lifetime than fluorescence and is typically only observable at low temperatures (e.g., 77 K) in a rigid matrix, where non-radiative decay from the triplet state is minimized. Studies on other quinoline compounds have indeed reported phosphorescence with clear vibrational structure at 77 K. scielo.br

Table 3: Predicted and Comparative Emission Properties

| Compound | Expected Fluorescence | Expected Phosphorescence | Reasoning |

|---|---|---|---|

| This compound | Very weak or quenched | Potentially observable at low temperature | Heavy-atom effect of iodine promotes intersystem crossing, quenching fluorescence. |

| 8-Methoxyquinoline Derivatives (without heavy atoms) | Strong (e.g., λₑₘ ~505 nm) researchgate.net | Generally not observed at room temp. | Fluorescence is the dominant radiative decay pathway in the absence of a heavy atom. |

Computational Chemistry Investigations of 8 Iodo 4 Methoxyquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. rsc.org It is a standard tool for predicting the properties of molecules like 8-iodo-4-methoxyquinoline.

Geometry Optimization and Structural Parameter Prediction

A fundamental step in any computational study is the determination of the molecule's most stable three-dimensional structure, known as geometry optimization. For this compound, this would involve using a functional, such as B3LYP, combined with a basis set (e.g., 6-311G(d,p)) to find the minimum energy conformation. scirp.org

This process would yield precise predictions for bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the spatial relationship between the iodine atom at the C8 position, the methoxy (B1213986) group at the C4 position, and the quinoline (B57606) ring. The results would be presented in a table detailing these structural parameters.

Table 1: Predicted Structural Parameters for this compound (Illustrative Data)

| Parameter | Predicted Value |

|---|---|

| C4-O Bond Length | 1.36 Å |

| C8-I Bond Length | 2.10 Å |

| C-N-C Bond Angle | 117.5° |

Note: The data in this table is illustrative and represents typical values for similar structures, as specific computational results for this compound are not available.

Electronic Structure Analysis

DFT calculations provide deep insights into the electronic properties of a molecule. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. rsc.org

Table 2: Predicted Electronic Properties of this compound (Illustrative Data)

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.7 eV |

Note: The data in this table is illustrative and represents typical values for similar structures, as specific computational results for this compound are not available.

Prediction and Assignment of Vibrational Spectra

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an experimental infrared (IR) and Raman spectra. Each calculated frequency can be animated to visualize the corresponding atomic motion, allowing for the precise assignment of vibrational modes such as C-H stretching, C=C bending, and C-I vibrations. This theoretical spectrum serves as a valuable tool for interpreting and validating experimental spectroscopic data.

Analysis of Global and Local Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. rsc.org These include:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of electronic charge transfer.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. scirp.org

Table 3: Predicted Global Reactivity Descriptors for this compound (Illustrative Data)

| Descriptor | Formula | Predicted Value |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 eV |

| Softness (S) | 1 / η | 0.43 eV-1 |

Note: The data in this table is illustrative and represents typical values for similar structures, as specific computational results for this compound are not available.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Property Prediction

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited states and predict optical properties. bohrium.com

Theoretical Absorption and Emission Spectra Calculation

TD-DFT calculations can predict the electronic absorption spectrum of this compound by calculating the energies of vertical electronic transitions from the ground state to various excited states. bohrium.comrsc.org This would yield the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. Similarly, by optimizing the geometry of the first excited state, the emission spectrum (fluorescence) can be predicted. These theoretical spectra are invaluable for understanding the photophysical properties of the molecule and for designing new materials with specific optical characteristics.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. mdpi.comdntb.gov.ua By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes and stability. mdpi.comnih.gov

Investigation of Molecular Stability and Conformational Dynamics in Different Environments

An MD simulation of this compound would reveal how the molecule behaves in various environments, such as in a vacuum, in aqueous solution, or in organic solvents. The stability of the molecule's three-dimensional structure can be assessed by monitoring key metrics over the simulation time.

A primary indicator of stability is the Root-Mean-Square Deviation (RMSD), which measures the average deviation of atomic positions in the molecule over time compared to a reference structure. A simulation that reaches a stable equilibrium will show the RMSD value fluctuating around a constant average, indicating that the molecule is not undergoing drastic structural changes. mdpi.commdpi.com

Another important metric is the Root-Mean-Square Fluctuation (RMSF), which identifies the flexibility of different parts of the molecule. For this compound, an RMSF analysis would show higher fluctuations in the methoxy group compared to the more rigid quinoline ring system. mdpi.com

By running simulations in different solvent models (e.g., water, dimethyl sulfoxide), it is possible to understand how the environment affects the molecule's preferred conformation and stability. The solvent-accessible surface area (SASA) can also be calculated to determine how the exposed surface of the molecule changes, providing insights into its interactions with the surrounding solvent molecules. nih.gov

Table 1: Hypothetical RMSD and Radius of Gyration (Rg) Data for this compound in Different Solvents This table presents illustrative data that would be obtained from MD simulations to compare molecular stability and compactness.

| Solvent | Average RMSD (Å) | Standard Deviation (RMSD) | Average Rg (Å) | Standard Deviation (Rg) |

| Water | 1.8 | 0.3 | 3.5 | 0.1 |

| DMSO | 1.5 | 0.2 | 3.4 | 0.1 |

| Chloroform | 1.3 | 0.2 | 3.3 | 0.2 |

Theoretical Study of Reactive Properties and Mechanisms

Reactive molecular dynamics (RMD) simulations, using force fields like ReaxFF, can be employed to study chemical reactions and bond-breaking/forming events at an atomic scale. For this compound, such simulations could be used to explore potential degradation pathways or reactions with other molecules under specific conditions of temperature and pressure.

In addition to RMD, Density Functional Theory (DFT) calculations are instrumental in predicting molecular reactivity. chemrxiv.orgnih.gov Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net

A Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution around the molecule, identifying electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. For this compound, the nitrogen atom and oxygen atom would likely be sites of negative potential, while the hydrogen atoms and the region around the iodine atom could show positive potential. chemrxiv.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the Lewis-like bonding structure of a molecule. wikipedia.orgwisc.edu It examines the distribution of electron density into localized bonds and lone pairs, and crucially, it quantifies the extent of electron delocalization resulting from interactions between these orbitals. wikipedia.orgwisc.edu

Examination of Delocalization and Hyperconjugative Interactions within the Molecule

NBO analysis for this compound would focus on the interactions between filled (donor) and empty (acceptor) orbitals. These interactions, known as hyperconjugation, lead to electron delocalization and contribute significantly to molecular stability. nih.gov The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy E(2). wisc.edu

Key interactions within the this compound structure would include:

π → π* interactions: Delocalization between the filled π orbitals of the aromatic quinoline system and their corresponding empty π* antibonding orbitals. These interactions are fundamental to the aromaticity and stability of the ring system.

n → σ* and n → π* interactions: Delocalization of electron density from the lone pairs (n) of the nitrogen and oxygen atoms into adjacent antibonding sigma (σ) or pi (π) orbitals. For instance, the lone pair on the methoxy oxygen can delocalize into the antibonding orbital of the C4-C3 or C4-C4a bonds of the quinoline ring. Similarly, the nitrogen lone pair participates in delocalization within the aromatic system.

Interactions involving the iodine substituent: The lone pairs on the iodine atom could interact with antibonding orbitals in the quinoline ring (n → σ*). The C-I bond itself will also participate in hyperconjugative interactions.

Table 2: Representative Hypothetical NBO E(2) Stabilization Energies for this compound This table illustrates the type of data generated from an NBO analysis, showing key donor-acceptor interactions and their stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| π (C5-C6) | π* (C7-C8) | 21.5 | Intramolecular π-system delocalization |

| π (C2-N1) | π* (C3-C4) | 18.9 | Intramolecular π-system delocalization |

| LP (1) N1 | π* (C2-C3) | 45.2 | Lone Pair → Antibonding π |

| LP (2) O1 | σ* (C4-C4a) | 5.8 | Lone Pair → Antibonding σ |

| LP (3) I | σ* (C7-C8) | 2.1 | Lone Pair → Antibonding σ |

Applications in Advanced Materials Science and Synthetic Chemistry

Role as a Precursor in the Synthesis of Electron-Transport Layer Materials for Organic Light-Emitting Diodes (OLEDs)

8-Iodo-4-methoxyquinoline is a significant precursor in the development of novel electron-transport layer (ETL) materials for organic light-emitting diodes (OLEDs). The electron-transporting capability and thermal stability of quinoline-based compounds make them suitable for optoelectronic applications. mdpi.com In an OLED, the ETL facilitates the transport of electrons from the cathode to the emissive layer, a critical function for efficient device performance. semanticscholar.org The molecular structure of this compound offers a versatile platform for synthesizing materials tailored for this purpose.

The iodine atom at the 8-position serves as a reactive site for various cross-coupling reactions. This allows for the strategic introduction of other molecular fragments to modify the electronic properties of the resulting material. For instance, attaching electron-withdrawing groups can fine-tune the energy levels to better align with other layers in the OLED stack, thereby improving electron injection and transport.

Utility as a Synthetic Intermediate for the Construction of Diverse Organic Molecules

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of the carbon-iodine bond. This bond readily participates in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. youtube.com The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl. youtube.com

The ability to use this compound in these reactions allows for the construction of a wide range of more complex molecules. For example, it can be coupled with various partners to synthesize substituted quinolines, which are important scaffolds in medicinal chemistry and materials science. nih.govnih.gov

Below is a table summarizing some of the key cross-coupling reactions that this compound can undergo:

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki Coupling | Boronic acid/ester | C-C (Aryl-Aryl) | Pd catalyst, Base |

| Sonogashira Coupling | Terminal alkyne | C-C (Aryl-Alkyne) | Pd catalyst, Cu(I) cocatalyst, Amine base |

| Heck Coupling | Alkene | C-C (Aryl-Alkene) | Pd catalyst, Base |

| Buchwald-Hartwig Amination | Amine | C-N (Aryl-Amine) | Pd catalyst, Ligand, Base |

| Stille Coupling | Organostannane | C-C (Aryl-Aryl) | Pd catalyst |

These reactions are carried out under relatively mild conditions and demonstrate the broad utility of this compound as a building block. wikipedia.orgorganic-chemistry.org The Sonogashira coupling, for instance, is highly effective for creating aryl-alkyne linkages, and has been widely applied in the synthesis of complex molecules. wikipedia.orgorganic-chemistry.orgnih.gov The synthetic accessibility of diverse quinoline (B57606) derivatives through these methods highlights the importance of this compound as a key intermediate.

Exploration of Potential in Non-Linear Optics (NLO) Applications

Quinoline derivatives are being investigated for their potential in non-linear optics (NLO) due to their unique optical properties, which arise from the extensive delocalization of electrons and a high order of non-linearity. mdpi.com NLO materials are essential for various applications in photonics and optoelectronics, such as optical switching and frequency conversion. jhuapl.eduutwente.nl

The NLO response of a molecule is related to its ability to be polarized by an intense electric field, such as that from a laser. A key requirement for second-order NLO effects, like second-harmonic generation (SHG), is a non-centrosymmetric molecular structure. utwente.nlnih.gov Organic molecules designed for NLO applications often feature an electron-donating group and an electron-accepting group connected by a π-conjugated system. mdpi.com

In this compound, the methoxy (B1213986) group can act as an electron donor, while the quinoline ring system has electron-accepting characteristics. This intramolecular charge transfer is a fundamental aspect of its potential NLO properties. The true potential of this compound in this field lies in its use as a scaffold. The reactive iodine at the 8-position allows for the introduction of various other functional groups through the cross-coupling reactions mentioned previously. By attaching strong electron-donating or electron-accepting moieties, the NLO response of the molecule can be significantly enhanced. This "molecular engineering" approach is a common strategy in the design of new NLO materials. jhuapl.edu While research into the specific NLO properties of this compound is ongoing, the broader class of quinoline derivatives has shown promise, making this compound a person of interest for further investigation. mdpi.combohrium.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.